"2,3-Difluoro-1-methyl-4-nitrobenzene" CAS number 932373-72-3
"2,3-Difluoro-1-methyl-4-nitrobenzene" CAS number 932373-72-3
An In-Depth Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Difluoro-1-methyl-4-nitrobenzene is a substituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility is primarily derived from a strategically arranged set of functional groups: a nitro group that strongly activates the aromatic ring, and two fluorine atoms that act as competent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of its chemical properties, core reactivity, safety protocols, and practical applications, with a focus on enabling its effective use in research and development, particularly within the pharmaceutical and agrochemical sectors. The inherent reactivity of this molecule allows for the regioselective introduction of nucleophiles and the subsequent transformation of the nitro group, providing a clear and efficient pathway to a diverse range of complex molecular architectures.
Chemical Identity and Physicochemical Properties
2,3-Difluoro-1-methyl-4-nitrobenzene, also known as 2,3-difluoro-4-nitrotoluene, is identifiable by the CAS number 932373-72-3.[1][2][3] Its structure is foundational to its chemical behavior, featuring an electron-deficient benzene ring poised for specific chemical transformations.
Diagram 1: Chemical Structure of 2,3-Difluoro-1-methyl-4-nitrobenzene
Caption: Summary of key identifiers and properties.
Safety and Hazard Management
As with many nitroaromatic compounds, 2,3-Difluoro-1-methyl-4-nitrobenzene requires careful handling to mitigate potential health risks. The compound is classified as harmful and an irritant.[3][4] Adherence to established laboratory safety protocols is mandatory.
Table 1: GHS Hazard Classification
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3][4] |
| H315 | Causes skin irritation | [3][4] |
| H319 | Causes serious eye irritation | [3][4] |
| H335 | May cause respiratory irritation | [3][4] |
Core Safety Protocols:
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Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]
-
Handling : Avoid contact with skin and eyes.[5] Prevent the formation of dust and aerosols. Keep the compound away from heat, sparks, and open flames.[1]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6]
-
First Aid : In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If swallowed or inhaled, seek immediate medical attention.[1][5]
Core Reactivity and Mechanistic Insights
The synthetic value of 2,3-Difluoro-1-methyl-4-nitrobenzene is rooted in two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.
The Principle of Activation: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of the title compound is rendered highly electron-deficient by the powerful electron-withdrawing effect of the nitro (-NO₂) group. This effect is most pronounced at the ortho and para positions relative to the nitro group, which allows for the stabilization of the negative charge in the intermediate Meisenheimer complex during a nucleophilic attack.[7]
In this specific molecule:
-
The fluorine atom at the C-3 position is ortho to the nitro group.
-
The fluorine atom at the C-2 position is meta to the nitro group.
Consequently, the C-3 position is significantly more activated towards nucleophilic attack, making it the primary site for substitution. This regioselectivity is a key feature that allows for controlled and predictable derivatization.
Diagram 2: SNAr Regioselectivity
Caption: Regioselectivity of nucleophilic attack on the aromatic ring.
Transformation of the Nitro Group: Reduction to an Amine
The second major reactive pathway is the reduction of the nitro group to an aniline derivative (2,3-difluoro-4-methylaniline). This transformation is fundamental in drug discovery, as the resulting primary amine is a versatile functional handle for constructing amides, sulfonamides, ureas, and other key pharmacophores.
A variety of reagents can effect this reduction, and the choice often depends on the presence of other functional groups in the molecule (chemoselectivity).[8][9]
-
Catalytic Hydrogenation : Using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly efficient.[10] Raney Nickel is often preferred if dehalogenation is a concern.[10]
-
Metal/Acid Systems : Reagents such as iron (Fe) in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid, provide milder conditions and can be more tolerant of other reducible groups.[10]
Diagram 3: Core Synthetic Pathways
Caption: The two primary synthetic routes utilizing the title compound.
Synthetic Applications & Experimental Protocols
The following protocols are representative examples designed to be self-validating and illustrate the practical application of the compound's core reactivity.
Protocol: Regioselective SNAr with Morpholine
This protocol details the substitution of the C-3 fluorine atom. The choice of a polar aprotic solvent like DMSO is causal; it effectively solvates the reactants and accelerates the SNAr rate. A mild inorganic base is used to neutralize the HF byproduct.
Diagram 4: SNAr Experimental Workflow
Caption: Step-by-step workflow for a typical SNAr reaction.
Step-by-Step Methodology:
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Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoro-1-methyl-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile : Add morpholine (1.1 eq) to the stirring suspension at room temperature.
-
Heating : Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup : After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.
-
Isolation and Purification : Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-(2-fluoro-4-methyl-5-nitrophenyl)morpholine.
Protocol: Reduction of the Nitro Group to an Amine
This protocol uses tin(II) chloride, a classic and reliable method for reducing aromatic nitro groups in the presence of halogens without causing dehalogenation.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask, dissolve 2,3-difluoro-1-methyl-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition : Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid (HCl) dropwise to the stirring solution. The reaction is exothermic and may require an ice bath for temperature control.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Basification : Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is critical as it precipitates tin salts and liberates the free amine.
-
Extraction and Isolation : Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylaniline. Further purification can be achieved via column chromatography if necessary.
Conclusion
2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3) is a valuable and highly reactive intermediate for synthetic chemistry. Its well-defined regioselectivity in SNAr reactions, coupled with the straightforward conversion of its nitro group into a versatile amine, provides a robust platform for the synthesis of a wide array of functionalized aromatic compounds. Proper understanding of its reactivity and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
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Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]
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2,3-Difluoro-1-methyl-4-nitrobenzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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2,3-difluoro-1-methyl-4-nitrobenzene. (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]
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Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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